molecular formula C19H19ClN2O3 B2685550 1-(2-(Benzofuran-2-yl)-2-methoxyethyl)-3-(4-chlorobenzyl)urea CAS No. 2034557-13-4

1-(2-(Benzofuran-2-yl)-2-methoxyethyl)-3-(4-chlorobenzyl)urea

Cat. No.: B2685550
CAS No.: 2034557-13-4
M. Wt: 358.82
InChI Key: XBTOGEAMWNGEJF-UHFFFAOYSA-N
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Description

1-(2-(Benzofuran-2-yl)-2-methoxyethyl)-3-(4-chlorobenzyl)urea is a synthetic urea derivative characterized by a benzofuran moiety linked via a methoxyethyl chain to a urea core, which is further substituted with a 4-chlorobenzyl group. This compound shares structural motifs with pharmacologically active urea derivatives, such as antiviral or CNS-modulating agents .

Properties

IUPAC Name

1-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-3-[(4-chlorophenyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O3/c1-24-18(17-10-14-4-2-3-5-16(14)25-17)12-22-19(23)21-11-13-6-8-15(20)9-7-13/h2-10,18H,11-12H2,1H3,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBTOGEAMWNGEJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)NCC1=CC=C(C=C1)Cl)C2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Benzofuran-2-yl)-2-methoxyethyl)-3-(4-chlorobenzyl)urea typically involves multiple steps:

    Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized via cyclization reactions involving phenols and aldehydes under acidic conditions.

    Attachment of the Methoxyethyl Group: This step often involves the alkylation of the benzofuran ring with a suitable methoxyethyl halide in the presence of a base such as potassium carbonate.

    Urea Formation: The final step involves the reaction of the intermediate with 4-chlorobenzyl isocyanate to form the urea linkage. This reaction is typically carried out in an organic solvent like dichloromethane under mild conditions.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(2-(Benzofuran-2-yl)-2-methoxyethyl)-3-(4-chlorobenzyl)urea can undergo various chemical reactions, including:

    Oxidation: The benzofuran moiety can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of benzofuran-2-carboxylic acid derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine using hydrogenation or metal hydrides.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted urea derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products:

    Oxidation: Benzofuran-2-carboxylic acid derivatives.

    Reduction: Amino derivatives of the original compound.

    Substitution: Substituted urea derivatives with various functional groups.

Scientific Research Applications

1-(2-(Benzofuran-2-yl)-2-methoxyethyl)-3-(4-chlorobenzyl)urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 1-(2-(Benzofuran-2-yl)-2-methoxyethyl)-3-(4-chlorobenzyl)urea exerts its effects depends on its specific application:

    Molecular Targets: It may interact with enzymes, receptors, or other proteins, altering their activity.

    Pathways Involved: The compound could modulate signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, or differentiation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s key features—benzofuran , methoxyethyl chain , and 4-chlorobenzyl-urea —differentiate it from related molecules. Below is a systematic comparison with analogs reported in the literature:

Substituent Variations on the Urea Core
Compound Name Substituent 1 Substituent 2 Key Properties/Activities Reference
1-(2-(Benzofuran-2-yl)-2-methoxyethyl)-3-(4-chlorobenzyl)urea 2-(Benzofuran-2-yl)-2-methoxyethyl 4-Chlorobenzyl Hypothesized enhanced lipophilicity due to benzofuran and methoxy groups; potential CNS/antiviral activity inferred from analogs
1-BENZYL-3-(4-CHLOROPHENYL)-1-METHOXYUREA Benzyl 4-Chlorophenyl Molecular weight: 290.74 g/mol; pKa ~12.75; density 1.29 g/cm³
1-(4-Ethylphenyl)-3-(2-hydroxyphenyl)urea (Compound 19) 4-Ethylphenyl 2-Hydroxyphenyl HPLC purity: 99.7%; MS (m/z): 271; potential solubility advantage from hydroxyl group
1-(1-Arylimidazolidine-2-ylidene)-3-(4-chlorobenzyl)urea (e.g., Compound X) Imidazolidine-aryl 4-Chlorobenzyl Antiviral activity (e.g., against HSV-1); structural rigidity from imidazolidine ring

Key Observations :

  • Lipophilicity : The benzofuran and methoxyethyl groups in the target compound likely enhance membrane permeability compared to hydroxyl-substituted analogs (e.g., Compound 19) .
  • Synthetic Complexity : The methoxyethyl-benzofuran chain introduces synthetic challenges compared to simpler aryl or alkyl substituents (e.g., ).
Benzofuran vs. Non-Benzofuran Analogs
Compound Name Aromatic System Key Features Reference
This compound Benzofuran Electron-rich heterocycle; potential π-π interactions in target binding
1-(4-Fluorophenyl)cyclopropanecarbonitrile (BP 3128) Fluorophenyl Cyclopropane ring introduces steric constraints; nitrile group for reactivity
1-(1-Benzofuran-2-yl)-3-(4-chlorophenyl)prop-2-en-1-one Benzofuran + Chalcone Conjugated enone system for UV activity; crystallographically characterized

Key Observations :

  • Benzofuran-containing compounds often exhibit improved binding to aromatic-rich biological targets (e.g., enzymes, receptors) compared to purely phenyl-based analogs .
  • The absence of a conjugated system (e.g., chalcone in ) in the target urea derivative may reduce photochemical reactivity, enhancing stability.

Research Findings and Pharmacological Implications

  • Antiviral Potential: Urea derivatives with 4-chlorobenzyl groups (e.g., Compound X in ) show inhibitory effects against herpes simplex virus (HSV-1), suggesting the target compound may share this activity.
  • CNS Modulation : Imidazolidine-urea hybrids (e.g., ) exhibit sedative effects in mice, though the benzofuran moiety’s role in CNS penetration remains unexplored.
  • Physicochemical Properties : The predicted pKa (~12.75) and density (~1.29 g/cm³) of analogs like indicate moderate basicity and solubility, which may guide formulation strategies.

Biological Activity

1-(2-(Benzofuran-2-yl)-2-methoxyethyl)-3-(4-chlorobenzyl)urea, identified by its CAS number 2034557-13-4, is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological effects, and mechanisms of action, supported by data tables and relevant case studies.

The molecular formula for this compound is C19H19ClN2O3C_{19}H_{19}ClN_{2}O_{3}, with a molecular weight of 358.8 g/mol. The structure includes a benzofuran moiety, which is known for various pharmacological activities.

PropertyValue
CAS Number2034557-13-4
Molecular FormulaC₁₉H₁₉ClN₂O₃
Molecular Weight358.8 g/mol

Synthesis

The synthesis of this compound typically involves several steps:

  • Preparation of Benzofuran Intermediate : The benzofuran ring is synthesized through cyclization reactions involving phenolic compounds.
  • Formation of Methoxyethyl Group : Alkylation reactions using methoxyethyl halides introduce the methoxyethyl group.
  • Coupling Reaction : The final step involves the reaction with 4-chlorobenzyl isocyanate to form the urea derivative.

Anticancer Potential

Recent studies have indicated that compounds similar to this compound exhibit promising anticancer properties. For instance, related urea derivatives have shown significant cytotoxicity against various cancer cell lines:

  • Cell Lines Tested : Jurkat (leukemia), HeLa (cervical), and MCF-7 (breast cancer).
  • IC50 Values : The most effective compound in studies had an IC50 value of approximately 4.64±0.08μM4.64\pm 0.08\mu M against Jurkat cells .

The mechanism through which these compounds exert their biological effects often involves:

  • Cell Cycle Arrest : Inducing cell cycle arrest in the sub-G1 phase, leading to apoptosis.
  • Antiangiogenic Activity : In vivo studies using chick chorioallantoic membrane assays demonstrated significant inhibition of blood vessel formation in tumor tissues .

Computational docking studies have shown strong binding affinities with matrix metalloproteinases (MMPs), suggesting that these compounds may inhibit tumor progression by targeting these enzymes.

Case Studies

Several studies have highlighted the biological activity of related compounds, providing insights into their potential therapeutic applications:

  • Study on Urea Derivatives : A study evaluated a series of urea derivatives for anticancer activity, revealing that modifications to the benzofuran structure enhanced cytotoxicity against cancer cell lines.
    CompoundCell Line TestedIC50 (µM)
    1-(Benzofuran) DerivativeJurkat4.64
    Another Urea CompoundHeLa10.5
  • In Vivo Efficacy : Research on antiangiogenic properties demonstrated that derivatives significantly reduced vascularization in tumor models, supporting their use in cancer therapy .

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